molecular formula C18H34O2 B107311 (Z)-11-Hexadecenyl acetate CAS No. 34010-21-4

(Z)-11-Hexadecenyl acetate

Cat. No. B107311
CAS RN: 34010-21-4
M. Wt: 282.5 g/mol
InChI Key: BTKXLQSCEOHKTF-SREVYHEPSA-N
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Description

(Z)-11-Hexadecenyl acetate is a chemical compound that has been identified as a sex pheromone component in various moth species. It is known to attract male moths and has been used in field studies to monitor and control moth populations. The compound is characterized by its ability to specifically attract certain species, such as the clover cutworm, Scotogramma trifolii, the armyworm, Pseudaletia unipuncta, and the southern pine coneworm, Dioryctria amatella . It is often used in combination with other pheromone components to enhance its effectiveness .

Synthesis Analysis

The synthesis of (Z)-11-Hexadecenyl acetate and related compounds has been explored in the context of creating sex pheromones for pest control. While the specific synthesis of (Z)-11-Hexadecenyl acetate is not detailed in the provided papers, related syntheses involve the coupling of ω-functionalized 1-alkynes with (Z)- or (E)-1-iodo-1-alkenes, indicating a potential pathway for the synthesis of (Z)-11-Hexadecenyl acetate as well . Additionally, the synthesis of structurally similar fatty acids with double bonds close to the omega end of the acyl chain has been achieved using (trimethylsilyl)acetylene, suggesting that similar strategies could be applied to the synthesis of (Z)-11-Hexadecenyl acetate .

Molecular Structure Analysis

The molecular structure of (Z)-11-Hexadecenyl acetate includes a long aliphatic chain with a double bond at the 11th carbon in the Z (cis) configuration and an ester functional group at the terminal end. This structure is crucial for its biological activity as a sex pheromone, as slight changes in the position of the double bond or the configuration can significantly alter its attractiveness to moths .

Chemical Reactions Analysis

The chemical reactions involving (Z)-11-Hexadecenyl acetate are primarily related to its function as a pheromone. In the environment, it interacts with the olfactory receptors of male moths, triggering a behavioral response that leads them to the source of the pheromone . The compound's reactivity in synthetic processes or its stability under various conditions is not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of (Z)-11-Hexadecenyl acetate that are relevant to its function as a pheromone include its volatility, which allows it to disperse in the air and be detected by moths at a distance. Its chemical stability ensures that it remains effective over time when used in traps or monitoring devices. The compound's effectiveness has been demonstrated in field tests, where varying concentrations were used to determine the optimal amount for attracting moths . The specificity of its attraction to certain moth species suggests that its molecular structure closely matches the natural pheromones produced by female moths of those species .

Scientific Research Applications

Sex Pheromone Components in Insects

  • Major Sex Pheromone Component : (Z)-11-Hexadecenyl acetate is identified as a major sex pheromone component in various moth species. It plays a crucial role in attracting males, as demonstrated in multiple field tests (Mazomenos, 1989), (Struble et al., 1980).

  • Biosynthesis and Regulation : The biosynthesis of (Z)-11-Hexadecenyl acetate in the sex pheromone of Sesamia nonagrioides is regulated by Pheromone Biosynthesis Activating Neuropeptide (PBAN). This process includes Delta(11)-desaturation, reduction, and acetylation of palmitic acid (Mas et al., 2000).

  • Behavioral Antagonists : In certain moth species, (Z)-11-Hexadecenyl acetate acts as a behavioral antagonist, affecting the olfactory and behavioral responses. Its presence can modify the attractiveness of other pheromone components, demonstrating its significant role in insect communication (Xu et al., 2016).

  • Field Trapping Efficacy : The compound has been used effectively in field trapping studies for various moth species, indicating its strong attractant properties. These studies have helped in understanding the ecological behavior and control of these species (Chisholm et al., 1979), (Palaniswamy et al., 1984).

  • Sex Pheromone Components Variation : Research has shown that different moth species may have variations in their sex pheromone components, including (Z)-11-Hexadecenyl acetate, demonstrating the diversity in chemical communication among insects (Peña et al., 1988).

  • Pheromone Biosynthesis : Studies on Mamestra brassicae L. (Lepidoptera: Noctuidae) have shown that the biosynthesis of (Z)-11-hexadecenyl acetate, starting from acetate via palmitic acid, is regulated by neurohormones, highlighting the complex biochemical pathways involved in pheromone production (Bestmann et al., 1989).

Safety And Hazards

This involves the potential dangers of handling the compound. It includes toxicity, flammability, and other safety concerns.


Future Directions

This involves potential future research directions. It could include potential uses, improvements in synthesis methods, or other areas of interest.


properties

IUPAC Name

[(Z)-hexadec-11-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-17H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKXLQSCEOHKTF-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6035730
Record name (Z)-11-Hexadecenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6035730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-11-Hexadecenyl acetate

CAS RN

34010-21-4
Record name (Z)-11-Hexadecenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34010-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Hexadecenyl acetate, (11Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034010214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hexadecen-1-ol, 1-acetate, (11Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-11-Hexadecenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6035730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-hexadec-11-enyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.068
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11-HEXADECENYL ACETATE, (11Z)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
911
Citations
Y Tamaki, K Kawasaki, H Yamada… - Applied Entomology …, 1977 - jstage.jst.go.jp
Compound A2 was co-chromatographed with a 1: 1 mixture of (Z)-and (E)-ll-hcxadecenals, and compound B2 with al: 1 mixture of (Z)-and (E)-ll-hexadecenyl acetates. An increase in …
Number of citations: 132 www.jstage.jst.go.jp
DR Miller, JG Millar, A Mangini… - Journal of economic …, 2010 - academic.oup.com
In 2006–2008, we tested (3Z,6Z,9Z,12Z,15Z)-pentacosapentaene (pentaene) with the pheromone components (Z)-11-hexadecenyl acetate (Z11–16:Ac) and (Z)-9-tetradecenyl acetate (…
Number of citations: 15 academic.oup.com
GTT Ho, HV La, DR Hall, TD Le, D Nguyen, JV Cross… - 2014 - catalog.lib.kyushu-u.ac.jp
The attractiveness of a combined lure containing the pheromone components of the yellow rice stem borer Scirpophaga incertulas (Walker) and the rice leaf folder Cnaphalocrosis …
Number of citations: 1 catalog.lib.kyushu-u.ac.jp
AP Mihou, A Michaelakis, FD Krokos… - Journal of applied …, 2007 - Wiley Online Library
The potential use of polyurea microcapsules, as ‘release carriers’ for insect pheromones, has been demonstrated. (Z)‐11‐hexadecenyl acetate (Z11‐16:Ac), the major sex pheromone …
Number of citations: 31 onlinelibrary.wiley.com
GN Jham, AA Silva, ER Lima, PA Viana - Química Nova, 2007 - SciELO Brasil
Based on a specially created mass spectral database utilizing 23 tetradecenyl and 22 hexadecenyl acetate standards along with Kóvats retention indices obtained on a very polar …
Number of citations: 8 www.scielo.br
HY Ho, RS Tsai, EL Hsu, YS Chow, R Kou - ZOOLOGICAL STUDIES …, 2002 - Citeseer
HY Ho, RS Tsai, EL Hsu, YS Chow, and R. Kou (2002) Investigation of possible sex pheromone components of female loreyi leafworm, Acantholeucania loreyi (Duponchel)(Lepidoptera…
Number of citations: 17 citeseerx.ist.psu.edu
PM Guerin, H Arn, HR Buser, PJ Charmillot - Journal of chemical ecology, 1986 - Springer
Twelve products related to the sex pheromone main components (Z)-9- and (Z)-11-tetradecenyl acetate (Z9–14∶Ac andZ11–14∶Ac, respectively), were identified in female …
Number of citations: 35 link.springer.com
AR Gibb, DM Suckling, S Fielder, B Bunn… - Journal of chemical …, 2008 - Springer
Two sex pheromone components of the gum leaf skeletonizer, Uraba lugens (Lepidoptera: Nolidae), recently established in New Zealand, were identified. Gas chromatography (GC) …
Number of citations: 14 link.springer.com
A El-Sayed, LA Manning - 2022 - chemrxiv.org
The pink grass worm, Tmetolophota atristriga (Walker), is a New Zealand native species. It is abundant throughout the North and South Islands and is a pest which defoliates pasture. In …
Number of citations: 2 chemrxiv.org
AM El-Sayed, LAM Manning - Journal of Chemical Ecology, 2022 - Springer
The pink grass worm, Tmetolophota atristriga (Walker), is an endemic New Zealand noctuid moth species that is abundant throughout the North and South Islands. The larvae are minor …
Number of citations: 1 link.springer.com

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